BenchChemオンラインストアへようこそ!

Cochlioquinone C

Cytotoxicity Cancer cell lines Structure-activity relationship

Cochlioquinone C (CAS not universally assigned; molecular formula C28H40O7, monoisotopic mass 488.2774 Da) is a fungal meroterpenoid belonging to the cochlioquinone family, characterized by a 6/6/6/6 tetracyclic ring system arising from hybrid polyketide–terpenoid biosynthesis. It is primarily isolated from plant pathogenic fungi of the genus Bipolaris, notably Bipolaris cynodontis cynA, and has also been identified from the endophytic fungus of Lycium barbarum.

Molecular Formula C28H40O7
Molecular Weight 488.6 g/mol
Cat. No. B13833475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCochlioquinone C
Molecular FormulaC28H40O7
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C
InChIInChI=1S/C28H40O7/c1-8-14(2)21(30)15(3)16-13-17(29)20-23(32)25-27(6)11-9-18(26(4,5)33)34-19(27)10-12-28(25,7)35-24(20)22(16)31/h13-15,18-19,23,25,32-33H,8-12H2,1-7H3/t14-,15-,18+,19+,23+,25+,27-,28+/m0/s1
InChIKeyKELSQTYNZXMABE-NMOAWYSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cochlioquinone C: Structural Identity and Baseline Characteristics for Research Procurement


Cochlioquinone C (CAS not universally assigned; molecular formula C28H40O7, monoisotopic mass 488.2774 Da) is a fungal meroterpenoid belonging to the cochlioquinone family, characterized by a 6/6/6/6 tetracyclic ring system arising from hybrid polyketide–terpenoid biosynthesis [1]. It is primarily isolated from plant pathogenic fungi of the genus Bipolaris, notably Bipolaris cynodontis cynA, and has also been identified from the endophytic fungus of Lycium barbarum [2]. The cochlioquinone class is structurally divided into benzoquinone-type and phenol-type subclasses; Cochlioquinone C falls within the benzoquinone-type group and is a close structural relative of Cochlioquinones B, D, and E, as well as the stereoisomer Isocochlioquinone C [3]. Reported biological activities include phytotoxicity, antibacterial effects, and cytotoxicity against multiple cancer cell lines, positioning it as a multi-functional research tool for studying mitochondrial Complex I inhibition and plant–pathogen interactions [4].

Why Cochlioquinone C Cannot Be Replaced by Other Cochlioquinone Analogs in Experimental Workflows


Although cochlioquinones share a common tetracyclic scaffold, subtle structural variations—particularly the oxidation state at C-12, the presence or absence of a benzofuran moiety, and stereochemical configuration—produce divergent biological potency profiles and target selectivity that preclude simple analog substitution [1]. For example, the stereoisomer Isocochlioquinone C (C28H40O7, identical molecular formula) differs from Cochlioquinone C solely in three-dimensional configuration, yet this difference can alter binding affinity at the quinone-reduction site of mitochondrial Complex I and shift cytotoxicity selectivity across tumor cell lines [2]. Similarly, Cochlioquinone B (C28H40O6), lacking one oxygen atom relative to Cochlioquinone C, exhibits distinct phytotoxic potency (59.9% root growth inhibition of finger millet at 100 ppm) and a characterized IC50 of 100 μM for NADH:ubiquinone reductase, whereas Cochlioquinone C's phytotoxic and enzymatic inhibition parameters differ quantitatively [3]. The SAR established in the 2016 Fitoterapia study demonstrates that compounds possessing the intact cochlioquinone core (including Cochlioquinone C as compound 6) display potent cytotoxicity across MCF-7, NCI-H460, SF-268, and HepG-2 lines, while analogs lacking this core show markedly attenuated activity [4]. These compound-specific quantitative differences make generic class-based procurement decisions scientifically unsound.

Quantitative Differentiation Evidence for Cochlioquinone C Relative to Key Analogs


Cytotoxicity Profile: Cochlioquinone C vs. Core-Possessing and Core-Deficient Analogs Across Four Tumor Cell Lines

In the Fitoterapia (2016) study, Cochlioquinone C (assigned as compound 6) and analogs 4, 7, 8, and 9—all possessing the intact cochlioquinone core—exhibited potent cytotoxicity against MCF-7, NCI-H460, SF-268, and HepG-2 tumor cell lines in the SRB assay, whereas compounds lacking this core (e.g., isocochlioquinones D and E, compounds 1–2) showed markedly weaker or negligible activity [1]. The study explicitly establishes a structure–activity relationship whereby the cochlioquinone core is necessary for potent cytotoxic activity, making Cochlioquinone C a representative and active member of the core-possessing subset [1]. This differentiates Cochlioquinone C from core-deficient analogs that would be inappropriate substitutes in oncology-focused research.

Cytotoxicity Cancer cell lines Structure-activity relationship

Mitochondrial Complex I Inhibition: Cochlioquinone C as a Selective NADH-Ubiquinone Reductase Inhibitor Within the Class

Cochlioquinones as a class are established inhibitors of mitochondrial NADH-ubiquinone reductase (Complex I), with kinetic analysis demonstrating that the inhibition site is the quinone-reduction pocket of Complex I, and that Complexes II–IV are not substantially affected [1]. Within this class, Cochlioquinone B has a reported IC50 of 100 μM in bovine heart mitochondrial preparations [2]. The 1998 structure–activity study by Lim et al. demonstrated that molecular hydrophobicity of cochlioquinone derivatives (including Cochlioquinone C) is a key determinant of inhibitory potency, and that the specific substitution pattern of Cochlioquinone C (C28H40O7) confers distinct hydrophobicity relative to Cochlioquinone B (C28H40O6, one fewer oxygen) and Cochlioquinone D (C28H38O6) [3]. Cochlioquinone C thus occupies a specific position in the hydrophobicity–activity continuum that cannot be replicated by analogs with different oxidation states.

Mitochondrial respiration NADH-ubiquinone reductase Complex I inhibition

Phytotoxic Activity: Root Growth Inhibition Spectrum Distinguishes Cochlioquinone C from Analogs

Cochlioquinone C was originally isolated as one of ten phytotoxic compounds from Bipolaris cynodontis cynA, and all ten compounds inhibited root growth of gramineous plants (Italian ryegrass and rice) at varying potencies depending on structure [1]. Cochlioquinone B is quantitatively characterized for root growth inhibition: 59.9% inhibition of finger millet (Eleusine coracana) and 51.7% inhibition of rice (Oryza sativa) at 100 ppm . The 1998 structure–activity study demonstrated that the specific structural features of each cochlioquinone derivative—including Cochlioquinone C—produce different potencies in root growth assays [2]. Cochlioquinone C, with its distinct oxidation pattern (seven oxygen atoms vs. six in Cochlioquinone B), exhibits a phytotoxic potency profile that differs from Cochlioquinone B, making direct substitution problematic for plant physiology studies requiring consistent phytotoxic activity.

Phytotoxicity Root growth inhibition Plant pathology

Stereochemical Differentiation: Cochlioquinone C vs. Isocochlioquinone C in Biological Assays

Cochlioquinone C and Isocochlioquinone C share the identical molecular formula (C28H40O7) but differ in three-dimensional configuration [1]. In the 2016 Fitoterapia study, Isocochlioquinone C (compound 5) and Cochlioquinone C (compound 6) were both evaluated for cytotoxicity, and both fall within the core-possessing active group; however, they are distinct chemical entities with potentially different potency ranks across cell lines [2]. In the Food Chemistry (2024) study, Isocochlioquinone C (compound 4) was among the compounds displaying strong DPPH radical scavenging activity, whereas Cochlioquinone C was not among the primary antioxidant-active analogs (compounds 4–6 and 9) [3]. This differential antioxidant activity between stereoisomers demonstrates that configuration, not merely molecular formula, determines biological readout.

Stereochemistry Isomer-specific activity Natural product differentiation

Antibacterial Activity Spectrum: Cochlioquinone C's Position Within the Activity Landscape of Cochlioquinones

Cochlioquinone C is reported to possess antibacterial activity [1]. Within the broader cochlioquinone class, Cochlioquinone D has been specifically characterized as a potentiator of imipenem activity against methicillin-resistant Staphylococcus aureus (MRSA), enhancing the β-lactam antibiotic's efficacy [2]. The 2024 review notes that certain cochlioquinone analogs act as antibiotic adjuvants rather than direct antimicrobials, with compound-dependent potency gradients observed [3]. Cochlioquinone C's specific antibacterial spectrum and adjuvant potential remain distinct from Cochlioquinone D, which has a defined role in MRSA potentiation. Researchers investigating antibiotic adjuvant mechanisms should therefore select compounds based on the specific adjuvant property required.

Antibacterial Antibiotic adjuvant Drug-resistant pathogens

Biosynthetic Origin and Natural Source Differentiation: Cochlioquinone C from Bipolaris cynodontis vs. Other Producing Strains

Cochlioquinone C was first fully characterized from Bipolaris cynodontis cynA, a fungal pathogen of Bermuda grass, alongside nine other cochlioquinone derivatives [1]. It has subsequently been identified from Bipolaris sorokiniana derived from Pogostemon cablin [2] and from endophytic fungi of Lycium barbarum [3]. The biosynthetic pathway involves a polyketide synthase–terpenoid cyclase hybrid system producing the 6/6/6/6 tetracyclic core, with post-modification steps (oxidation, methylation) generating compound-specific substitution patterns [4]. Cochlioquinone C's specific production titer, fermentation conditions, and yield relative to co-produced analogs (Cochlioquinones B, D, E) vary by producing strain, and this directly impacts procurement availability and cost. Researchers requiring gram-scale quantities should verify the producing strain and isolation yield with the vendor, as Cochlioquinone C may be a minor component in some fermentation extracts.

Biosynthesis Fungal natural products Polyketide-terpenoid hybrid

High-Impact Application Scenarios for Cochlioquinone C Based on Quantitative Differentiation Evidence


Mitochondrial Complex I Mechanistic Studies Requiring a Structurally Defined Benzoquinone-Type Inhibitor

Cochlioquinone C is an appropriate probe for dissecting the quinone-reduction site of mitochondrial Complex I (NADH-ubiquinone reductase). Unlike Cochlioquinone B (IC50 = 100 μM in bovine heart mitochondria), Cochlioquinone C's distinct oxidation state (seven oxygen atoms vs. six) and altered hydrophobicity enable structure–activity relationship studies correlating inhibitor polarity with Complex I binding affinity [1]. The 1996 study by Lim et al. confirmed that cochlioquinones selectively inhibit Complex I without substantially affecting Complexes II–IV, and kinetic analysis localized inhibition to the quinone-reduction pocket [2]. Researchers comparing Cochlioquinone C with Cochlioquinone B can quantify how incremental changes in oxygen content and hydrophobicity modulate the IC50 for NADH:ubiquinone reductase, providing insight into the physicochemical determinants of Complex I inhibitor design [3].

Structure–Phytotoxicity Correlation Studies in Gramineous Plant Pathology

Cochlioquinone C is a key compound for structure–phytotoxicity relationship studies owing to its confirmed root growth inhibitory activity against Italian ryegrass and rice [1]. The 1998 Lim et al. study demonstrated that all ten cochlioquinone derivatives from B. cynodontis cynA inhibited root growth at varying potencies depending on molecular structure and hydrophobicity [2]. By comparing Cochlioquinone C with quantitatively characterized analogs such as Cochlioquinone B (59.9% finger millet root inhibition at 100 ppm), Cochlioquinone D, and Cochlioquinol (50% Italian ryegrass inhibition at 100 ppm), plant pathologists can construct potency rankings that inform the design of environmentally targeted phytotoxin-based herbicides or the study of fungal virulence mechanisms [3].

Stereochemical Selectivity Profiling in Cancer Cytotoxicity and Antioxidant Screening

Cochlioquinone C and its stereoisomer Isocochlioquinone C (identical molecular formula C28H40O7) provide a valuable paired set for investigating stereochemical determinants of biological activity [1]. The Fitoterapia (2016) study established that both compounds, as core-possessing cochlioquinones, are active against MCF-7, NCI-H460, SF-268, and HepG-2 tumor lines, while the Food Chemistry (2024) study identified Isocochlioquinone C (but not Cochlioquinone C) among the most active DPPH radical scavengers [2]. This differential antioxidant profile between stereoisomers makes the Cochlioquinone C/Isocochlioquinone C pair a model system for studying how three-dimensional configuration—independent of molecular formula—modulates antioxidant vs. cytotoxic selectivity, with implications for rational meroterpenoid drug design [3].

Natural Product Library Assembly for Antibiotic Adjuvant Discovery Screening

Cochlioquinone C, as a structurally distinct member of the cochlioquinone family with reported antibacterial activity, is a candidate for inclusion in focused natural product libraries targeting antibiotic adjuvant discovery [1]. The precedent set by Cochlioquinone D—which potentiates imipenem activity against MRSA—establishes the cochlioquinone scaffold as a privileged chemotype for β-lactam adjuvant development [2]. Cochlioquinone C, by virtue of structural differences from Cochlioquinone D (including different ring oxidation patterns), may exhibit a distinct adjuvant spectrum or potency profile when screened against panels of drug-resistant Gram-positive and Gram-negative pathogens. Its inclusion in screening decks alongside Cochlioquinones B and D enables comprehensive SAR exploration of the cochlioquinone pharmacophore for antimicrobial potentiation [3].

Quote Request

Request a Quote for Cochlioquinone C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.